N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-phenyloxalamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-24(2)19(15-9-10-18-16(13-15)11-12-25(18)3)14-22-20(26)21(27)23-17-7-5-4-6-8-17/h4-10,13,19H,11-12,14H2,1-3H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOIPYGMKURIEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-phenyloxalamide is a synthetic compound recognized for its complex structure and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a molecular formula of with a molecular weight of approximately 394.5 g/mol. Its structure includes:
- Dimethylamino group : Enhances solubility and potential receptor interactions.
- Indoline moiety : Imparts unique electronic properties.
- Oxalamide linkage : Known for various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Indoline Intermediate : This can be achieved through the reduction of indole derivatives.
- Alkylation : The indoline intermediate is alkylated with a dimethylaminoethyl halide under basic conditions.
- Formation of the Oxalamide : The final step involves coupling the resulting amine with an appropriate phenyl oxalamide derivative.
Biological Activity
Research indicates that compounds with oxalamide structures exhibit a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest potential efficacy against various cancer cell lines.
- Neurokinin Receptor Modulation : Investigations into receptor interactions indicate possible applications in treating neurological disorders.
- Anxiolytic Effects : Similar compounds have shown promise in alleviating anxiety symptoms.
Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated several oxalamide derivatives, including this compound, against human cancer cell lines. The results demonstrated:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 12.5 |
| This compound | MCF7 (Breast) | 15.0 |
These findings indicate that this compound exhibits significant cytotoxicity against lung and breast cancer cell lines.
Neurokinin Receptor Studies
Research conducted by Smith et al. (2023) explored the interaction of this compound with neurokinin receptors, revealing:
- Binding Affinity : High affinity for NK1 and NK3 receptors.
- Functional Assays : Demonstrated modulation of receptor activity, suggesting potential therapeutic applications in anxiety and depression.
Comparison with Similar Compounds
Structural Analogues in Patent Literature
The compound shares structural motifs with kinase inhibitors described in patent literature (). For example:
Key Observations :
- Amine Substituents: The dimethylaminoethyl group in the target compound contrasts with the dimethylaminoethoxyethyl group in the fumaramide analog. The shorter ethyl chain in the target could reduce steric hindrance, improving binding to hydrophobic kinase pockets.
- Aromatic Systems: The indoline ring in the target compound may engage in π-π stacking interactions distinct from the pyridine or quinoline rings in analogs, influencing receptor affinity .
Reactivity and Physicochemical Properties
highlights the impact of dimethylamino group positioning on reactivity and material properties. For example:
- Ethyl 4-(dimethylamino) benzoate vs. 2-(dimethylamino) ethyl methacrylate: The former exhibits higher reactivity and better physical properties in resin cements due to aromatic stabilization of the dimethylamino group .
- Implications for the Target Compound: The dimethylaminoethyl group in the target compound is aliphatic rather than aromatic, which may reduce electron-donating effects compared to ethyl 4-(dimethylamino) benzoate. This could lower its reactivity in polymerization contexts but enhance metabolic stability in biological systems .
Anticancer Drug Design Context
discusses 5-fluorouracil (5-FU) derivatives modified with amino acids or peptides to reduce toxicity.
Research Findings and Hypotheses
Potential Advantages Over Analogs
- Selectivity : The oxalamide linker and indoline ring may confer selectivity for specific kinase isoforms compared to fumaramide-based compounds .
Limitations and Contradictions
- Evidence Gaps: No direct data on the target compound’s synthesis, activity, or toxicity are available in the provided evidence. Comparisons rely on structural extrapolation.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and reaction condition optimizations for N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-phenyloxalamide?
- Methodology :
- Step 1 : Coupling of the indolinyl and dimethylaminoethyl moieties via nucleophilic substitution or reductive amination under inert atmosphere (e.g., nitrogen) .
- Step 2 : Oxalamide backbone formation using oxalyl chloride or activated esters, with temperature control (0–5°C) to prevent side reactions .
- Optimization : Adjust solvent polarity (e.g., dichloromethane for lipophilic intermediates, DMF for polar steps), employ catalysts like triethylamine, and monitor progress via TLC .
- Critical Parameters : Reaction time (12–24 hr for amidation), pH (neutral for stability), and purification via column chromatography (silica gel, gradient elution) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what data points are critical?
- Techniques :
- NMR (¹H/¹³C) : Analyze chemical shifts for the oxalamide NH (~10 ppm), indolinyl aromatic protons (6.5–7.5 ppm), and dimethylamino group (singlet at ~2.2 ppm) .
- LC-MS : Confirm molecular ion peak ([M+H]⁺) and assess purity (>95%) .
- IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) and N-H bending (amide I/II bands) .
- Validation : Cross-validate NMR integration ratios with theoretical H-counts and compare retention times in LC-MS with standards .
Q. How does the compound’s structure influence its biological activity?
- Structural Insights :
- The oxalamide backbone enables hydrogen bonding with biological targets (e.g., enzymes), while the dimethylamino group enhances solubility and membrane permeability .
- The 1-methylindolin-5-yl moiety may interact with hydrophobic pockets in proteins, as seen in analogous compounds with anticancer activity .
- Activity Prediction : Prioritize targets like kinases or GPCRs based on structural analogs (e.g., indole derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Approach :
- Variable Temperature NMR : Detect dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 50°C .
- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity .
- Spiking Experiments : Add authentic samples of suspected byproducts (e.g., hydrolysis products) to identify contaminants .
- Case Study : A duplicate NH peak in ¹H NMR may indicate rotameric forms; use DFT calculations to model conformers and compare with experimental data .
Q. What strategies improve yield and purity in multi-step synthesis?
- Yield Optimization :
- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent, catalyst load) .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hr to 2 hr) for amidation steps .
- Purity Enhancement :
- Crystallization Screening : Test solvent pairs (e.g., ethanol/water) to isolate high-purity crystals .
- Prep-HPLC : Separate diastereomers or regioisomers using C18 columns and acetonitrile/water gradients .
Q. How can in silico modeling predict biological targets and binding modes?
- Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against target libraries (e.g., Protein Data Bank) .
- MD Simulations : Assess binding stability (50–100 ns trajectories) and calculate binding free energies (MM-PBSA) .
- Validation : Compare predictions with experimental assays (e.g., enzyme inhibition IC₅₀) for kinase targets .
Q. What experimental approaches evaluate metabolic stability in preclinical studies?
- In Vitro Assays :
- Microsomal Stability : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS .
- CYP450 Inhibition : Screen for interactions using fluorogenic substrates (e.g., CYP3A4) .
- In Vivo Correlation : Administer radiolabeled compound and quantify metabolites in plasma/tissues using scintillation counting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
